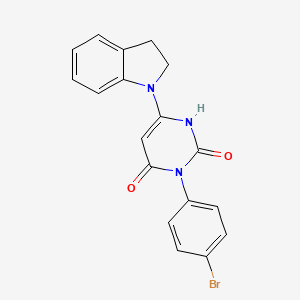
3-(4-bromophenyl)-6-(indolin-1-yl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(4-bromophenyl)-6-(indolin-1-yl)pyrimidine-2,4(1H,3H)-dione” is a chemical compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains a bromophenyl group (a phenyl ring with a bromine atom attached) and an indolinyl group (a fused benzene and pyrrolidine ring).
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable bromophenyl compound with an indolinyl compound in the presence of a base, followed by cyclization to form the pyrimidine ring. However, without specific literature or experimental data, this is purely speculative.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, with the bromophenyl and indolinyl groups attached at the 3 and 6 positions, respectively. The dione indicates the presence of two carbonyl (C=O) groups on the pyrimidine ring.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing effects of the bromine atom and the carbonyl groups, as well as the electron-donating effects of the phenyl and indolinyl rings.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the bromine atom might increase its density and boiling point compared to similar compounds without a halogen.科学的研究の応用
Synthesis and Chemical Applications
Synthetic Pathways and Derivatives
Research focuses on the synthesis of complex pyrimidine derivatives, highlighting the flexibility of pyrimidine scaffolds in creating pharmacologically active compounds. For instance, Danswan et al. (1989) demonstrated reactions of 4-pyrimidinamines with 3-bromo-1-phenylpropane-1,2-dione to generate a series of (imidazo[1,2-c]pyrimidin-2-yl)phenylmethanones, showcasing the utility of bromophenyl groups in constructing heterocyclic compounds (Danswan, Kennewell, & Tully, 1989).
Antimicrobial Evaluation
Thadhaney et al. (2010) explored the antimicrobial properties of derivatives synthesized from reactions involving ethoxyphthalimide and pyridin-2-yl groups, indicating the potential of pyrimidine-2,4-dione derivatives in antibacterial applications (Thadhaney, Sain, Pemawat, & Talesara, 2010).
Biological Activity and Applications
Antimicrobial Activities
Faty et al. (2015) synthesized novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives, evaluating their antimicrobial activities to identify compounds with moderate to low activities against specific bacterial strains, reflecting the ongoing exploration of pyrimidine-2,4-dione derivatives as antimicrobial agents (Faty, Rashed, & Youssef, 2015).
Safety And Hazards
Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions.
将来の方向性
Future research on this compound could involve determining its exact physical and chemical properties, studying its reactivity, and investigating potential biological activity.
特性
IUPAC Name |
3-(4-bromophenyl)-6-(2,3-dihydroindol-1-yl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2/c19-13-5-7-14(8-6-13)22-17(23)11-16(20-18(22)24)21-10-9-12-3-1-2-4-15(12)21/h1-8,11H,9-10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZDUHGZWVVPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC(=O)N(C(=O)N3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-6-(indolin-1-yl)pyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

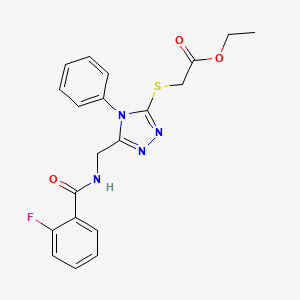
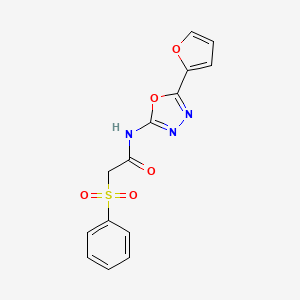
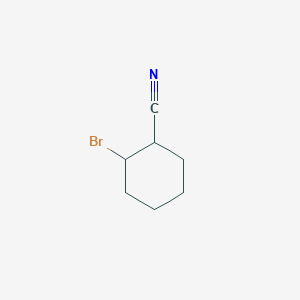
![5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2962873.png)
![N-[4-(Benzyloxy)phenyl]-2-bromopropanamide](/img/structure/B2962880.png)
![(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2962883.png)
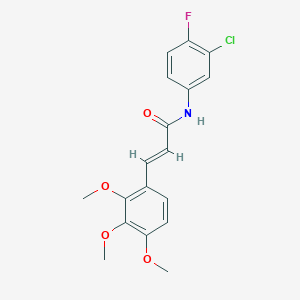
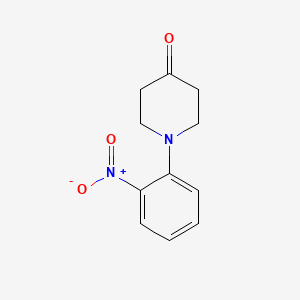
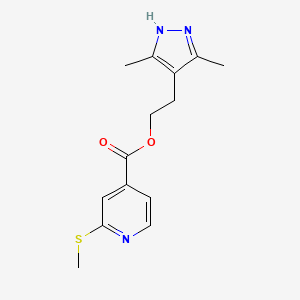
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-tosylacetamide](/img/structure/B2962888.png)
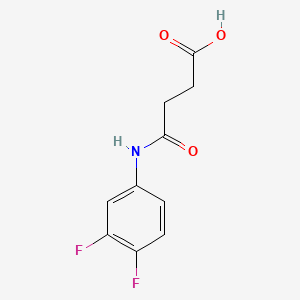
![Cyclopropyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2962890.png)
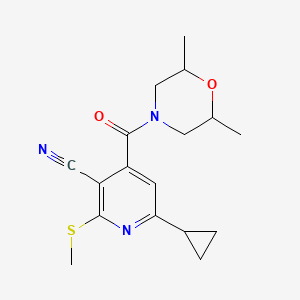
![5-(5,6-dimethylpyrimidin-4-yl)-N-(2-phenylethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2962893.png)